3-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-1-(2-methylphenyl)pyrrolidine-2,5-dione
CAS No.:
Cat. No.: VC14840539
Molecular Formula: C20H21N3O4
Molecular Weight: 367.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H21N3O4 |
|---|---|
| Molecular Weight | 367.4 g/mol |
| IUPAC Name | 3-[4-(furan-2-carbonyl)piperazin-1-yl]-1-(2-methylphenyl)pyrrolidine-2,5-dione |
| Standard InChI | InChI=1S/C20H21N3O4/c1-14-5-2-3-6-15(14)23-18(24)13-16(19(23)25)21-8-10-22(11-9-21)20(26)17-7-4-12-27-17/h2-7,12,16H,8-11,13H2,1H3 |
| Standard InChI Key | ZLODBVVJGKIDQX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1N2C(=O)CC(C2=O)N3CCN(CC3)C(=O)C4=CC=CO4 |
Introduction
Chemical Identity
| Property | Details |
|---|---|
| IUPAC Name | 3-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-1-(2-methylphenyl)pyrrolidine-2,5-dione |
| Molecular Formula | Not explicitly provided in the sources but inferred based on the structure. |
| Molecular Weight | Calculated based on the molecular structure. |
| Functional Groups | Furan ring, piperazine moiety, pyrrolidine dione, and a methylphenyl group. |
Structural Features
The compound consists of:
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A furan ring, contributing aromaticity and potential reactivity due to its electron-rich nature.
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A piperazine unit, often associated with bioactivity in pharmaceuticals.
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A pyrrolidine-2,5-dione core, which is a cyclic imide structure that can act as a pharmacophore.
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A methylphenyl substituent, adding hydrophobic character to the molecule.
These structural elements suggest potential applications in medicinal chemistry and drug design.
Synthesis Pathways
While specific synthetic routes for this compound were not detailed in the provided sources, general strategies for synthesizing similar molecules include:
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Formation of the pyrrolidine-2,5-dione core via cyclization reactions involving amines and anhydrides.
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Introduction of the piperazine moiety, often through nucleophilic substitution or reductive amination.
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Attachment of the furan ring through acylation or coupling reactions.
Medicinal Chemistry
Compounds with similar structural motifs are frequently explored for:
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Antiviral activity: Piperazine derivatives have shown efficacy against viruses like HIV and HSV in related studies .
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Antibacterial and antifungal properties: The combination of heterocyclic rings often enhances antimicrobial activity .
Potential Mechanisms
The presence of electron-rich regions (furan and piperazine) may allow interactions with biological targets such as enzymes or receptors.
Analytical Characterization
To confirm the identity and purity of this compound, standard analytical techniques would be employed:
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NMR Spectroscopy (¹H and ¹³C): To determine the chemical environment of protons and carbons.
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Mass Spectrometry (MS): To verify molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): To identify functional groups (e.g., C=O stretches from pyrrolidine dione).
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X-ray Crystallography: For detailed structural elucidation.
Research Implications
This compound's unique combination of functional groups makes it an interesting candidate for further research:
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Drug Development: Its structural features suggest potential as a lead compound for therapeutic agents.
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Synthetic Chemistry: Exploration of new derivatives could expand its utility in various fields.
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